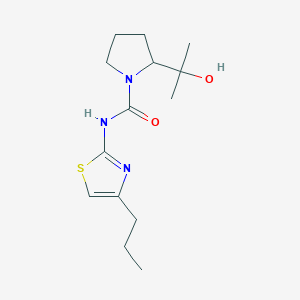
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
Mécanisme D'action
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote B-cell survival and proliferation. This leads to the induction of apoptosis in B-cells and ultimately the regression of B-cell malignancies.
Biochemical and physiological effects:
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and humans, with no significant adverse effects reported. 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, one limitation is that it may not be effective in all B-cell malignancies, as some tumors may have alternative survival pathways that are not dependent on BTK.
Orientations Futures
Future research on 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide could focus on its potential as a combination therapy with other targeted agents or chemotherapy drugs. It could also be studied in the context of other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of more potent and selective BTK inhibitors could lead to improved clinical outcomes for patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide involves several steps, including the preparation of the pyrrolidine-1-carboxamide core, introduction of the thiazole ring, and attachment of the hydroxyisopropyl group. The final compound is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in B-cell malignancies. It has shown to be effective in inhibiting BTK activity and inducing apoptosis in B-cells. 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has also demonstrated synergy with other therapies, such as venetoclax and rituximab, in the treatment of CLL and MCL.
Propriétés
IUPAC Name |
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-6-10-9-20-12(15-10)16-13(18)17-8-5-7-11(17)14(2,3)19/h9,11,19H,4-8H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENVEUFFPVTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)NC(=O)N2CCCC2C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)
![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)